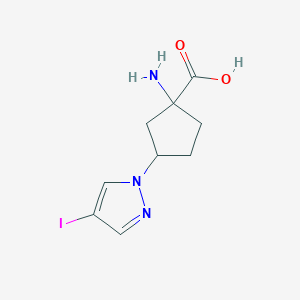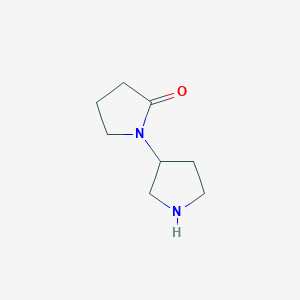
1-(Pyrrolidin-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The structure of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one consists of a pyrrolidine ring fused to a pyrrolidin-2-one moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .
準備方法
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to obtain this compound . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
化学反応の分析
1-(Pyrrolidin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
1-(Pyrrolidin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it serves as a scaffold for the development of novel biologically active compounds, including potential drug candidates . The compound’s unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity . Additionally, it has applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .
作用機序
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
類似化合物との比較
1-(Pyrrolidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its versatile applications in various fields . The comparison highlights the compound’s distinct properties and its potential for the development of novel bioactive molecules .
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2 |
InChIキー |
KZPJDZAIPRJZBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


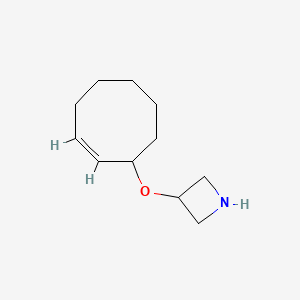

![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)

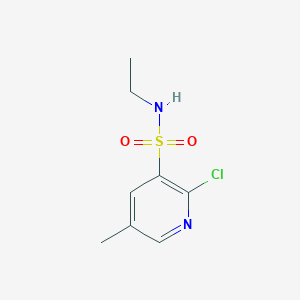
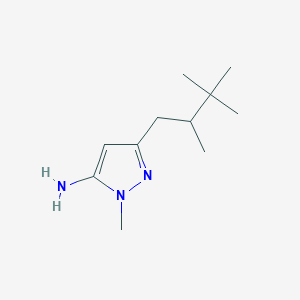
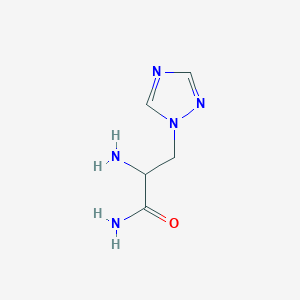
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
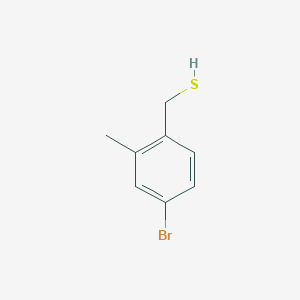
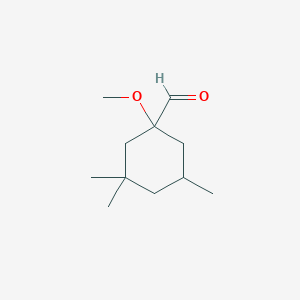
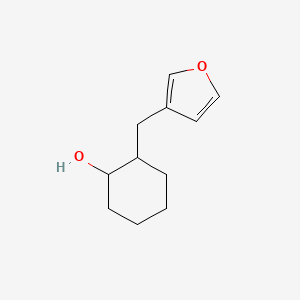
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)
